N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide
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Overview
Description
The compound “N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide” is a complex organic molecule. It contains several functional groups, including a pyrrole ring, an oxadiazole ring, a morpholine ring, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrrole and oxadiazole rings are likely to contribute to the compound’s planarity, while the morpholine ring could introduce some three-dimensionality .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, affecting the compound’s solubility and boiling point .Scientific Research Applications
Synthesis and Pharmacological Evaluation
- Broad Spectrum Biological Activities : Derivatives of 1,3,4-oxadiazoles, including those associated with morpholine and pyrrol moieties, have been associated with a broad spectrum of biological activities. These include antituberculosis, anticonvulsant, anti-inflammatory, insecticidal, antifungal, analgesic, antitumor, antimicrobial, anthelmintic, bactericidal, and insecticidal properties. Such derivatives have been synthesized and evaluated for their pharmacological activities, indicating the potential for diverse therapeutic applications (Naik & Chikhalia, 2007).
Antimicrobial Activities
- Antibacterial and Antifungal Activities : Compounds incorporating elements similar to N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide have shown significant antibacterial and antifungal activities. For instance, certain derivatives exhibited activity against pathogens such as Staphylococcus aureus and Shigella flexneri, demonstrating their potential in combating microbial infections (Kocabalkanlı, Ateş, & Ötük, 2001).
Expanding Spectrum of Antibacterial Agents
- Activity Against Gram-negative Organisms : Research into nitrogen-carbon-linked (azolylphenyl)oxadiazolone antibacterial agents, incorporating structures akin to pyrrole and morpholine, aimed to expand the antibacterial spectrum to include Gram-negative organisms. Notably, compounds were synthesized with good activity against Haemophilus influenzae and Moraxella catarrhalis, indicating a potential for broader antibacterial applications (Genin et al., 2000).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-23-8-2-3-16(23)18-21-17(27-22-18)13-20-19(25)14-4-6-15(7-5-14)24-9-11-26-12-10-24/h2-8H,9-13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUDHESVOZGKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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